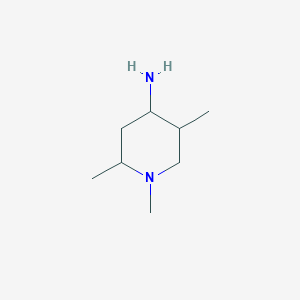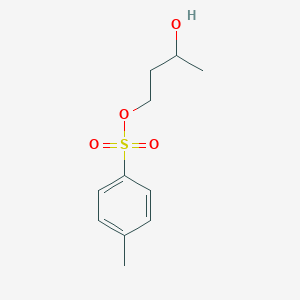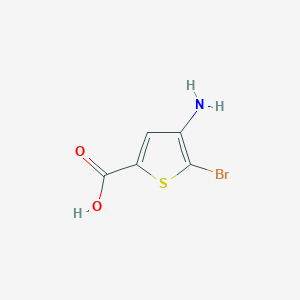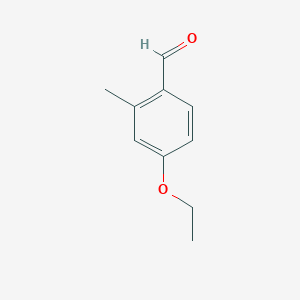
5-Butyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1,3,4-oxadiazol-2-amine, commonly referred to as “5-BODA”, is a heterocyclic compound with potential applications in scientific research, particularly in the fields of synthetic organic chemistry and biochemistry. 5-BODA is a versatile molecule which can be used for various purposes and it has many advantages.
科学的研究の応用
Biological Activities and Inhibitor Potential
1,3,4-Oxadiazole derivatives, including structures like 5-Butyl-1,3,4-oxadiazol-2-amine, have demonstrated a range of biological activities. A study highlighted the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with alkyl chains, showing moderate dual inhibition potential against acetyl- and butyrylcholinesterase. These inhibitors can be used for treating conditions like dementias and myasthenia gravis. The research also emphasized the structure-activity relationships and the efficiency of these compounds in comparison to established drugs (Pflégr et al., 2022).
Synthesis Methods
The development of novel and efficient methods for synthesizing 1,3,4-oxadiazole derivatives, including this compound, has been a focus of several studies. One approach involves a one-pot, four-component condensation reaction, providing an alternative method for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Fluorescence and Solid State Synthesis
Research has also been conducted on the synthesis of 1,3,4-oxadiazole derivatives using solid-state methods. These compounds exhibit unique fluorescence properties, such as strong frequency-upconverted fluorescence emissions, which can be observed under specific conditions (Wei, 2007).
Anticancer and Antimicrobial Applications
1,3,4-Oxadiazole derivatives have shown promise in anticancer research. For instance, a study synthesized lipophilic 1,3,4-oxadiazole derivatives and evaluated their anticancer activity, finding significant efficacy against mammary carcinoma and colon cancer cells (Caneschi et al., 2019). Another study explored the synthesis and in vitro antibacterial activity of new oxoethylthio-1,3,4-oxadiazole derivatives, showing promising results against Mycobacterium tuberculosis (Raval et al., 2014).
作用機序
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets and cause changes that result in their broad spectrum of pharmacological activities .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they have significant molecular and cellular effects .
将来の方向性
Research into 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, is ongoing due to their broad spectrum of biological activities and potential as new drugs . The development of new medicinal substances to which microorganisms are sensitive is one of the ways to deal with the problem of antimicrobial resistance .
生化学分析
Biochemical Properties
5-Butyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the breakdown of acetylcholine and butyrylcholine, respectively . These interactions suggest that this compound could be a potential candidate for the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, this compound exhibited growth inhibition properties, indicating its potential as an anticancer agent . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like AChE and BChE, inhibiting their activity . This binding interaction prevents the breakdown of neurotransmitters, thereby enhancing cholinergic transmission. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic effects, including cellular damage and adverse metabolic changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, influencing its overall bioavailability and therapeutic efficacy . The compound’s distribution is also affected by its interaction with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are involved in its localization, ensuring that it reaches its site of action . This precise localization is essential for its effectiveness as a biochemical agent.
特性
IUPAC Name |
5-butyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANUDBLANRHSLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511880 |
Source


|
| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52838-38-7 |
Source


|
| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


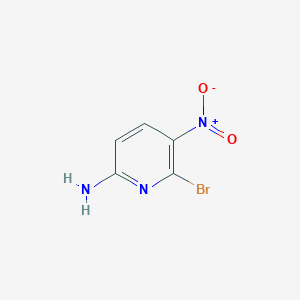
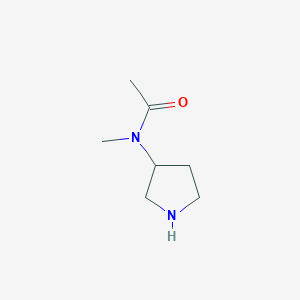
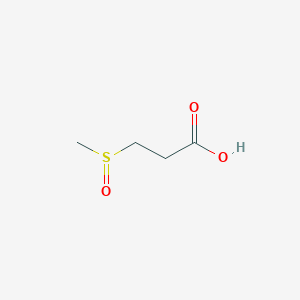

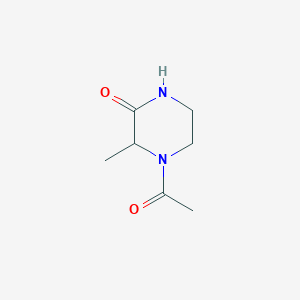
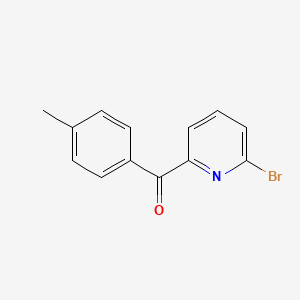
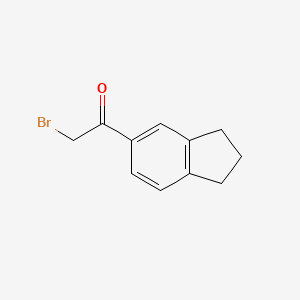
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)

